molecular formula C12H20N4O5 B1336815 L-Alanine, glycylglycyl-L-prolyl- CAS No. 61430-18-0

L-Alanine, glycylglycyl-L-prolyl-

Cat. No.: B1336815
CAS No.: 61430-18-0
M. Wt: 300.31 g/mol
InChI Key: VOVHFLIEWMHDOB-YUMQZZPRSA-N
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Description

L-Alanine, glycylglycyl-L-prolyl- is a tripeptide composed of L-alanine, two glycine residues, and L-proline. This compound is part of the broader class of peptides, which are short chains of amino acids linked by peptide bonds. Peptides play crucial roles in various biological processes and have significant applications in medicine, biology, and chemistry.

Biochemical Analysis

Biochemical Properties

L-Alanine, glycylglycyl-L-prolyl- plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is alanine dehydrogenase, which catalyzes the conversion of pyruvate to L-alanine. This interaction is essential for the biosynthesis of L-alanine, a process that is vital for various metabolic pathways . Additionally, L-Alanine, glycylglycyl-L-prolyl- can interact with glycine-based oligopeptides, influencing the growth and morphology of L-alanine crystals .

Cellular Effects

L-Alanine, glycylglycyl-L-prolyl- has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, L-Alanine, glycylglycyl-L-prolyl- can stimulate glucagon secretion, which plays a crucial role in regulating blood glucose levels . This compound also affects the growth and development of cells by interacting with specific receptors and signaling molecules.

Molecular Mechanism

The molecular mechanism of L-Alanine, glycylglycyl-L-prolyl- involves several binding interactions with biomolecules. It can bind to enzymes such as alanine dehydrogenase, leading to enzyme activation or inhibition. This binding interaction is crucial for the regulation of metabolic pathways involving L-alanine . Additionally, L-Alanine, glycylglycyl-L-prolyl- can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Alanine, glycylglycyl-L-prolyl- can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that L-Alanine, glycylglycyl-L-prolyl- is relatively stable under various conditions, but its degradation can lead to the formation of by-products that may affect cellular processes . Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular metabolism and function.

Dosage Effects in Animal Models

The effects of L-Alanine, glycylglycyl-L-prolyl- vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function and metabolism. At high doses, it may exhibit toxic or adverse effects. Studies have shown that there is a threshold dose beyond which the effects of L-Alanine, glycylglycyl-L-prolyl- become detrimental to cellular health . It is important to determine the optimal dosage to maximize the benefits while minimizing the risks.

Metabolic Pathways

L-Alanine, glycylglycyl-L-prolyl- is involved in several metabolic pathways. It interacts with enzymes such as alanine dehydrogenase and glycine-based oligopeptides, influencing the metabolic flux and levels of metabolites . This compound plays a key role in the biosynthesis of L-alanine, which is essential for various metabolic processes, including energy production and amino acid metabolism.

Transport and Distribution

The transport and distribution of L-Alanine, glycylglycyl-L-prolyl- within cells and tissues are mediated by specific transporters and binding proteins. These interactions are crucial for the localization and accumulation of this compound in specific cellular compartments . The transport mechanisms ensure that L-Alanine, glycylglycyl-L-prolyl- reaches its target sites within the cells, where it can exert its biochemical effects.

Subcellular Localization

L-Alanine, glycylglycyl-L-prolyl- is localized in specific subcellular compartments, where it performs its functions. The subcellular localization is determined by targeting signals and post-translational modifications that direct this compound to specific organelles . The activity and function of L-Alanine, glycylglycyl-L-prolyl- are influenced by its localization within the cells, which ensures that it interacts with the appropriate biomolecules and participates in the relevant biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanine, glycylglycyl-L-prolyl- typically involves the stepwise coupling of amino acids. The process begins with the protection of the amino and carboxyl groups to prevent unwanted side reactions. Common protecting groups include Boc (tert-butyloxycarbonyl) for the amino group and methyl or ethyl esters for the carboxyl group .

Industrial Production Methods

Industrial production of peptides often employs solid-phase peptide synthesis (SPPS), which allows for the efficient and automated assembly of peptides. In SPPS, the first amino acid is attached to a solid resin, and subsequent amino acids are added stepwise. This method is advantageous due to its scalability and ability to produce high-purity peptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Alanine, glycylglycyl-L-prolyl- is unique due to its specific amino acid sequence, which imparts distinct biological activities and therapeutic potential. Its combination of L-alanine, glycine, and L-proline residues allows for unique interactions with enzymes and receptors, making it a valuable compound for research and development .

Properties

IUPAC Name

(2S)-2-[[(2S)-1-[2-[(2-aminoacetyl)amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O5/c1-7(12(20)21)15-11(19)8-3-2-4-16(8)10(18)6-14-9(17)5-13/h7-8H,2-6,13H2,1H3,(H,14,17)(H,15,19)(H,20,21)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVHFLIEWMHDOB-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428594
Record name L-Alanine, glycylglycyl-L-prolyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61430-18-0
Record name L-Alanine, glycylglycyl-L-prolyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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